

A Comprehensive Technical Guide to the Thermochemical Properties of Diethylcyanamide

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Compound of Interest

Compound Name: Diethylcyanamide

Cat. No.: B1293381

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This technical guide provides a detailed overview of the available thermochemical data for **Diethylcyanamide** ($C_5H_{10}N_2$). The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic values for this compound. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the cited measurements, and includes a visualization of the relationships between different thermochemical parameters.

Core Thermochemical Data

The thermochemical properties of **Diethylcyanamide** have been experimentally determined and are primarily sourced from the work of Ushakov, Sedov, et al. (1997), as compiled in the NIST Chemistry WebBook.^{[1][2]}

Enthalpy Data

The standard molar enthalpies of formation, combustion, and vaporization are crucial for understanding the energy landscape of a molecule.

Thermochemical Property	Value (kJ/mol)	Method	Reference
Standard Molar Enthalpy of Formation (liquid, $\Delta_f H^\circ_{\text{liquid}}$)	15.8 ± 1.8	Combustion Calorimetry	Ushakov, Sedov, et al., 1997[1]
Standard Molar Enthalpy of Formation (gas, $\Delta_f H^\circ_{\text{gas}}$)	63.5 ± 2.1	Combustion Calorimetry	Ushakov, Sedov, et al., 1997[1]
Standard Molar Enthalpy of Combustion (liquid, $\Delta_c H^\circ_{\text{liquid}}$)	-3412.5	Not Specified	Cheméo[3]
Standard Molar Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	47.7 ± 0.8	Not Specified	Ushakov, Sedov, et al., 1997[2]

Note: The value for the standard molar enthalpy of combustion is sourced from Cheméo, as a specific value from the primary reference was not available in the reviewed excerpts.[3] It is important to note that experimental values for the standard entropy (S°) and ideal gas heat capacity ($C_{p,\text{gas}}$) of **Diethylcyanamide** were not found in the publicly available literature.

Physical Properties

A summary of the key physical properties of **Diethylcyanamide** is provided below.

Physical Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ N ₂	NIST[1]
Molecular Weight	98.1463 g/mol	NIST[1]
CAS Registry Number	617-83-4	NIST[1]
Boiling Point	186-188 °C (lit.)	Sigma-Aldrich
Melting Point	-80.6 °C	CAS Common Chemistry
Density	0.846 g/mL at 25 °C (lit.)	Sigma-Aldrich

Experimental Protocols

While the full experimental text from Ushakov, Sedov, et al. (1997) was not accessible, this section outlines the general methodologies for the key experiments used to determine the reported thermochemical data.

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of liquid **Diethylcyanamide** was likely determined using bomb calorimetry.[4][5][6][7][8]

General Procedure:

- **Sample Preparation:** A precise mass of high-purity **Diethylcyanamide** is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited remotely via an electrical fuse.

- **Temperature Measurement:** The temperature of the surrounding water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is a key measurement.
- **Data Analysis:** The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid). Corrections are applied for the ignition energy and the formation of any side products (e.g., nitric acid from residual nitrogen in the air). The standard enthalpy of combustion is then calculated from this data. The standard enthalpy of formation is subsequently derived using Hess's Law.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

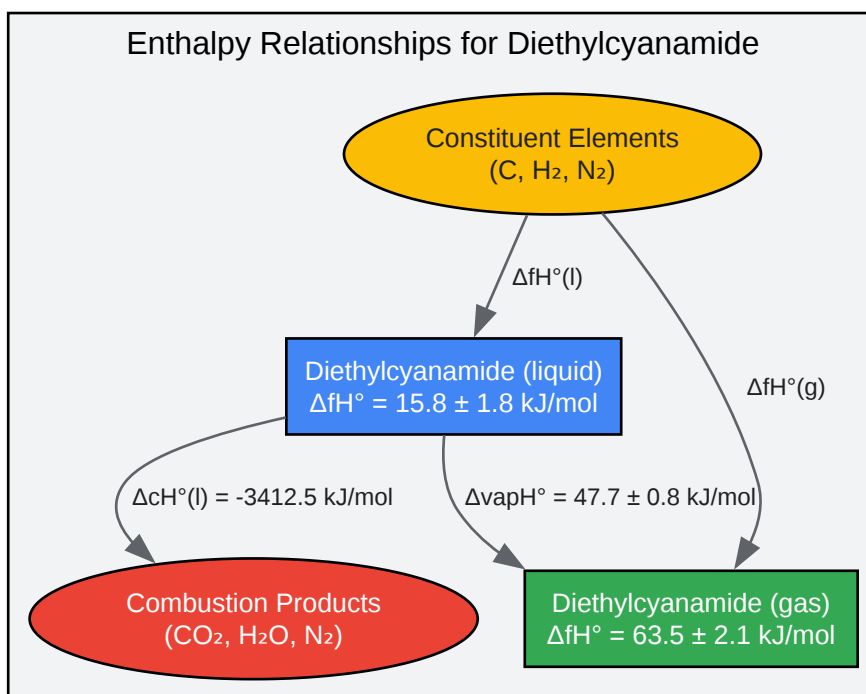
General Procedure:

The specific method used by Ushakov, Sedov, et al. (1997) is not detailed in the available abstracts. However, common methods include:

- **Vapor Pressure-Temperature Measurement:** The vapor pressure of **Diethylcyanamide** would be measured at various temperatures. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of vaporization from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.
- **Calorimetric Methods:** Direct calorimetric measurement involves supplying a known amount of heat to the liquid sample and measuring the amount of substance that is vaporized.

Visualization of Thermochemical Relationships

The following diagram illustrates the relationship between the standard enthalpies of formation in the liquid and gas phases and the enthalpy of vaporization for **Diethylcyanamide**.



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